![molecular formula C3H4BrClO2S B2537182 2-Bromoprop-2-ene-1-sulfonyl chloride CAS No. 1602567-15-6](/img/structure/B2537182.png)
2-Bromoprop-2-ene-1-sulfonyl chloride
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Overview
Description
2-Bromoprop-2-ene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1602567-15-6 . It has a molecular weight of 219.49 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2 . This indicates that the molecule consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds often undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Reactions
Sulfonyl chlorides, including trifluoromethanesulfonyl chloride (CF3SO2Cl), play a critical role in organic synthesis, especially in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. These compounds are essential for electrophilic chlorination and have been exploited in enantioselective chlorination, indicating the importance of sulfonyl chlorides in synthetic chemistry and their potential in facilitating complex chemical transformations (Chachignon, Guyon, & Cahard, 2017).
Medicinal Chemistry
Sulfonyl chloride derivatives have significant implications in medicinal chemistry, particularly in the development of sulfonamide-based drugs. These compounds exhibit a wide range of biological activities, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is straightforward, providing a diversity of derivatives with potent medicinal applications. This versatility underscores the potential utility of 2-Bromoprop-2-ene-1-sulfonyl chloride in the synthesis of new pharmaceuticals (Azevedo-Barbosa et al., 2020).
Environmental Applications
The role of sulfone and sulfonyl derivatives in environmental applications, particularly in the treatment of contaminated water through electrochemical processes, highlights the broader applicability of such compounds. These processes are critical for the removal of organic and inorganic contaminants, indicating the potential for derivatives like this compound to contribute to environmental remediation efforts (Radjenovic & Sedlak, 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromoprop-2-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJHWYFTOZAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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